

Anisidine Isomers: A Comparative Guide to Corrosion Inhibition Efficiency

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Compound of Interest

Compound Name: *m*-Anisidine

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For researchers, scientists, and drug development professionals, understanding the nuances of corrosion inhibition is critical. This guide provides an objective comparison of the corrosion inhibition efficiency of the three anisidine isomers: ortho-anisidine (o-anisidine), meta-anisidine (**m-anisidine**), and para-anisidine (p-anisidine). The information is supported by experimental data from electrochemical and weight loss studies.

The positional isomerism of the methoxy group on the aniline ring significantly influences the electron density distribution and molecular properties of anisidine, thereby affecting its ability to act as a corrosion inhibitor. Generally, p-anisidine has been found to exhibit the highest inhibition efficiency among the three isomers, followed by **m-anisidine** and then o-anisidine. This trend is largely attributed to the electronic and steric effects of the methoxy group's position.

Performance on N80 Steel in Hydrochloric Acid

Recent studies on N80 steel in a 15% hydrochloric acid (HCl) solution have demonstrated the superior performance of p-anisidine as a corrosion inhibitor. Potentiodynamic polarization studies reveal that p-anisidine can achieve a maximum inhibition efficiency of 88.3%.^[1] The overall order of inhibition efficiency has been established as p-anisidine > **m-anisidine** > o-anisidine.^[1]

The isomers act as mixed-type inhibitors, meaning they influence both the anodic and cathodic reactions of the corrosion process. Specifically, o-anisidine and p-anisidine tend to act preferentially on the cathodic areas, while **m-anisidine** shows a preference for anodic areas.^[1]

Potentiodynamic Polarization Data for Anisidine Isomers on N80 Steel in 15% HCl

Inhibitor	Corrosion Potential (E _{corr}) (mV vs SCE)	Corrosion Current Density (I _{corr}) (μA/cm ²)	Cathodic Tafel Slope (β _c) (mV/dec)	Anodic Tafel Slope (β _a) (mV/dec)	Inhibition Efficiency (IE%)
Blank	-	344.4	-	-	-
o-Anisidine	-416	45.25	123.09	127.01	86.8
p-Anisidine	-548	40.66	168.09	179.53	88.3

Note: Specific data for **m-anisidine** from this study is not available in the provided search results, but its position in the efficiency ranking is noted.

Performance on Aluminum in Hydrochloric Acid

Investigations into the corrosion inhibition of aluminum in a 0.4 M HCl solution have also highlighted the effectiveness of anisidine isomers. At a concentration of 80 mM, the inhibition efficiency ranges from 76% to 93%, while at 20 mM, it ranges from 65% to 85%.[\[2\]](#)[\[3\]](#) Consistent with the findings on steel, p-anisidine demonstrates the highest inhibition efficiency for aluminum. The isomers function as mixed-type inhibitors with a more significant effect on the cathodic reaction.[\[2\]](#)[\[3\]](#)

Weight Loss Data for Anisidine Isomers on Aluminum in HCl

Inhibitor	Concentration (mM)	Inhibition Efficiency (IE%) in 0.4 M HCl	Inhibition Efficiency (IE%) in 0.5 M HCl	Inhibition Efficiency (IE%) in 0.6 M HCl
o-Anisidine	20	76.13	68.16	49.70
	40	78.11	69.81	52.21
	60	82.09	74.29	54.28
	80	84.58	76.18	58.85
m-Anisidine	20	65.18	62.50	48.08
	40	66.67	63.68	48.97
	60	74.13	69.81	51.18
	80	76.12	75.00	54.28
p-Anisidine	20	85.07	83.49	80.53
	40	92.04	87.03	85.10
	60	92.54	-	-
	80	93.03	89.15	85.69

Data extracted from a study by Desai et al.[3]

Experimental Protocols

The presented data is based on standard corrosion testing methodologies.

Weight Loss Method

Mild steel or aluminum specimens of known weight are immersed in the corrosive solution (e.g., 15% HCl or 0.4 M HCl) with and without the anisidine isomers at various concentrations. After a specified immersion period and temperature, the specimens are removed, cleaned, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formula:

$$IE\% = [(W_o - W_i) / W_o] \times 100$$

Where:

- W_o is the weight loss in the absence of the inhibitor.
- W_i is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique involves changing the potential of the working electrode (the metal specimen) and measuring the resulting current. A three-electrode setup is typically used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum). The potentiodynamic polarization curves (Tafel plots) are then used to determine the corrosion potential (E_{corr}), corrosion current density (I_{corr}), and the cathodic (β_c) and anodic (β_a) Tafel slopes. The inhibition efficiency is calculated as:

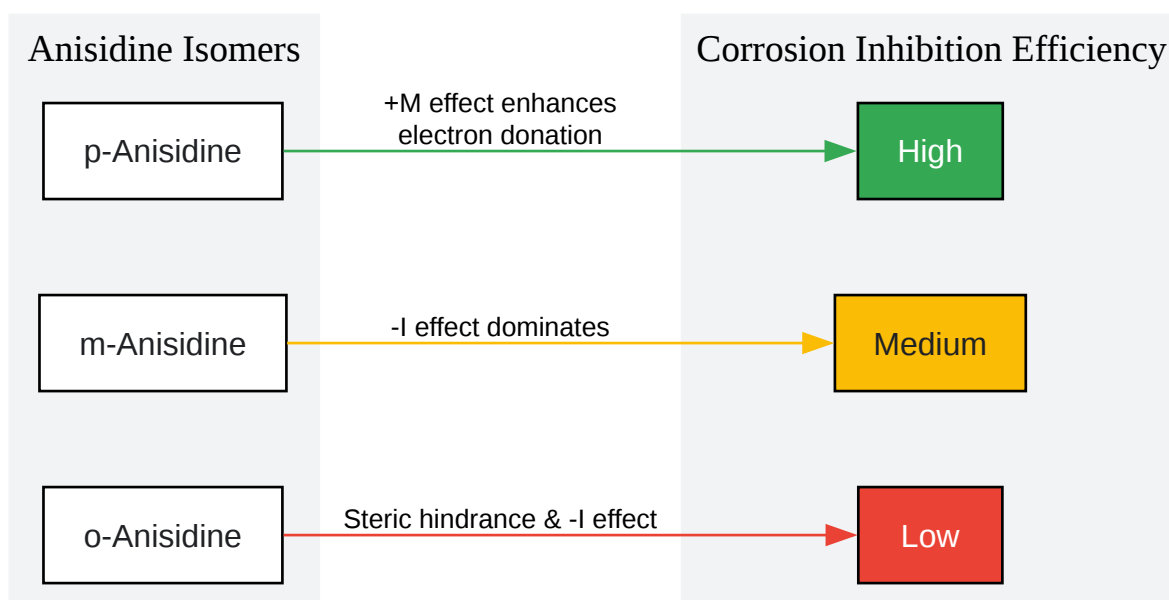
$$IE\% = [(I_{corr_o} - I_{corr_i}) / I_{corr_o}] \times 100$$

Where:

- I_{corr_o} is the corrosion current density in the absence of the inhibitor.
- I_{corr_i} is the corrosion current density in the presence of the inhibitor.

Structure-Activity Relationship

The observed trend in inhibition efficiency (p-anisidine > **m-anisidine** > o-anisidine) can be explained by the electronic and structural properties of the isomers.



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Caption: Relationship between anisidine isomer structure and inhibition efficiency.

The para-position of the methoxy group in p-anisidine allows for a strong positive mesomeric effect (+M), which increases the electron density on the nitrogen atom and the aromatic ring. This enhanced electron density facilitates stronger adsorption onto the metal surface. In contrast, the meta-position in **m-anisidine** primarily exerts a negative inductive effect (-I), making it less effective. For o-anisidine, although it has a +M effect, the steric hindrance caused by the proximity of the methoxy group to the amino group can impede its adsorption onto the metal surface, leading to the lowest inhibition efficiency.

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